N-(4-acetylphenyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxamide
Description
N-(4-acetylphenyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0²,⁶]dodecane-11',1''-cyclohexane]-8'-carboxamide is a structurally intricate spirocyclic compound characterized by a dispiro framework integrating two cyclohexane rings and a central pentaoxatricyclo[7.3.0.0²,⁶]dodecane moiety. Such polycyclic architectures are prized in medicinal chemistry for their conformational rigidity, which enhances target binding specificity and metabolic stability . While direct pharmacological data for this compound remains unpublished, structural analogs highlight applications in CNS therapeutics, antimicrobial agents, and enzyme inhibition .
Properties
InChI |
InChI=1S/C26H33NO7/c1-16(28)17-8-10-18(11-9-17)27-23(29)21-19-20(32-25(31-19)12-4-2-5-13-25)22-24(30-21)34-26(33-22)14-6-3-7-15-26/h8-11,19-22,24H,2-7,12-15H2,1H3,(H,27,29) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJKSDQAMNNVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC5(O4)CCCCC5)OC6(O3)CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxamide is a complex spiro compound with potential biological activities. This article aims to explore its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following properties:
- Molecular Formula : C26H32O8
- Molecular Mass : 472.53 g/mol
- IUPAC Name : this compound
The structure consists of multiple cyclohexane rings and a pentaoxatricyclo framework that contributes to its unique biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit antimicrobial activity. For example:
- Study Findings : A compound with a dispiro structure demonstrated significant inhibition against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) .
Anticancer Activity
Research has shown that spiro compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. Notably:
- Case Study : A related spiro compound was found to inhibit proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis .
Anti-inflammatory Effects
Compounds similar to N-(4-acetylphenyl)dispiro have been investigated for their anti-inflammatory effects:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
Safety Profile
Although promising in terms of biological activity, safety assessments are crucial:
- Toxicity Reports : Some related compounds have shown skin irritation and allergic reactions in laboratory settings .
Data Table of Biological Activities
Comparison with Similar Compounds
Structural Features
The target compound’s dispiro system distinguishes it from related spirocyclic analogs. Key comparisons include:
- Core Frameworks: Target Compound: Combines dispiro cyclohexane and a pentaoxatricyclo system (five oxygen atoms) . Compound 13 (): Features a diazaspiro[4.5]decane core with nitrogen atoms, linked to a piperazine-propyl chain . 8-(4-Dimethylamino-phenyl)-... (): Contains an oxa-aza-spiro[4.5]decane core with benzothiazole and hydroxyl groups . 12-(4-Methoxyphenyl)-... (): Hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene with nitrogen-rich rings and methoxyphenyl substituents .
- Substituent Effects :
Table 1: Structural Comparison
Pharmacological and Functional Properties
While pharmacological data for the target compound is lacking, analogs provide insights:
- : Oxa-aza-spiro derivatives are explored as fluorescent probes or enzyme inhibitors due to benzothiazole’s π-conjugation .
Physicochemical Characteristics
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
